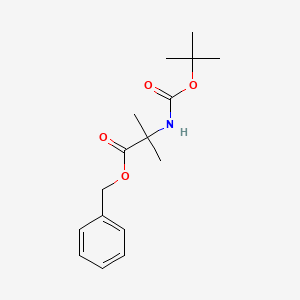

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate

Vue d'ensemble

Description

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis, particularly for amines.

Synthesis Analysis

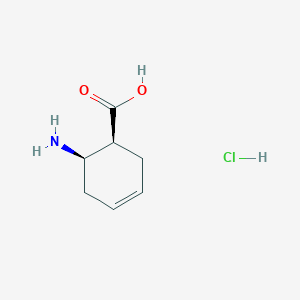

The synthesis of related tert-butyl carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate with a cyclohexyl backbone was achieved using iodolactamization as a key step, highlighting the compound's role as an intermediate for CCR2 antagonists . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, indicating the versatility of tert-butyl carbamates in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, as seen in the synthesis and crystal structure analysis of related compounds. For example, the synthesis of a chelated complex with a tert-butyl carbamate moiety was reported, demonstrating the potential for forming stable complexes with metals . Additionally, the crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate revealed the formation of dimers and centrosymmetric rings in the crystal packing, which is indicative of the strong intermolecular interactions that can occur with tert-butyl carbamates10.

Chemical Reactions Analysis

Tert-butyl carbamates are involved in various chemical reactions. They can be used as building blocks in organic synthesis, as demonstrated by their transformation into N-(Boc)hydroxylamines when reacted with organometallics . Furthermore, hypervalent (tert-butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers, a reaction that is compatible with tert-butyl carbamate protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). For example, the molar heat capacities of (S)-tert-butyl 1-phenylethylcarbamate were determined, and a solid–liquid phase transition was observed, providing insights into the compound's thermodynamic properties .

Applications De Recherche Scientifique

Synthesis and Manufacturing Processes

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate is used as an intermediate in the manufacture of certain pharmaceutical compounds. For example, it has been involved in the scalable synthesis of an inhibitor targeting lymphocyte function-associated antigen 1, showcasing its utility in drug development processes (Li et al., 2012).

Structural Characterization

The structure of tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate has been characterized using advanced techniques like 2D heteronuclear NMR experiments, providing essential insights into its molecular configuration (Aouine et al., 2016).

Role in Synthetic Chemistry

This compound plays a significant role in synthetic organic chemistry. It has been used in the synthesis of (+)-lactacystin, a potent proteasome inhibitor, indicating its relevance in creating biologically active molecules (Ooi et al., 2004). Additionally, it is involved in nucleophilic substitutions and radical reactions, demonstrating its versatility in organic synthesis (Jasch et al., 2012).

Environmental Applications

In environmental science, derivatives of tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate have been studied in the context of degradation pathways during treatments like the UV/H2O2 process, highlighting its relevance in environmental chemistry (Stefan et al., 2000).

Catalysis and Reaction Mechanisms

This compound is also significant in the field of catalysis. For instance, it has been used in the study of highly active and efficient catalysts for alkoxycarbonylation of alkenes, a crucial reaction in industrial organic chemistry (Dong et al., 2017).

Molecular Interactions and Crystallography

In crystallography, studies have explored how compounds like tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate form crystal structures through interactions like hydrogen and halogen bonds. This research is fundamental in understanding the physical and chemical properties of such compounds (Baillargeon et al., 2017).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate is not available, it’s important to note that tert-butyl compounds can be hazardous. For example, tert-butyl alcohol is irritating to skin or eyes, and it is rapidly absorbed if inhaled or ingested .

Propriétés

IUPAC Name |

benzyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,5)13(18)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOTYXGIXVRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)

![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)